1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone
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Description
1-(3-(3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-2-(p-tolyloxy)ethanone is a synthetic compound that is widely used in scientific research. This compound is a member of the oxadiazole family and has a unique chemical structure that makes it an ideal candidate for various research applications.
Scientific Research Applications
Photochemical Applications
Research on the photochemical reactions of oxadiazoles with furan derivatives reveals insights into cycloaddition processes and novel photo-induced acylation pathways. For example, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, under certain conditions, yields cycloadducts and acylfurans, demonstrating potential applications in the synthesis of photoactive materials and in the development of photochemical synthetic methodologies (Tsuge, Oe, & Tashiro, 1973).
Medicinal Chemistry and Biological Activities
Oxadiazole and furan derivatives exhibit a range of biological activities, such as DNA topoisomerase inhibition and antimicrobial properties. For instance, compounds with furan and oxadiazole moieties have shown inhibitory activities against DNA topoisomerases, suggesting potential applications in developing anticancer and antibacterial agents (Lee et al., 2007). Additionally, novel synthesized compounds related to furan and oxadiazole structures have demonstrated significant antibacterial activity, highlighting their therapeutic potential (Khumar, Ezhilarasi, & Prabha, 2018).
Material Science and Energetic Materials
The synthesis of insensitive energetic materials based on oxadiazole derivatives emphasizes the utility of these compounds in developing high-performance energetic materials with improved safety profiles. Such materials have applications in explosives, propellants, and pyrotechnics, featuring moderate thermal stabilities and insensitivity towards impact and friction, thereby offering safer alternatives to traditional energetic compounds (Yu et al., 2017).
properties
IUPAC Name |
1-[3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-2-(4-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-12-4-6-14(7-5-12)24-11-16(22)21-9-13(10-21)18-19-17(20-25-18)15-3-2-8-23-15/h2-8,13H,9-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKCWIOSVECIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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